molecular formula C13H11N3O2S B11955169 1-(3-Nitrophenyl)-3-phenyl-2-thiourea CAS No. 13140-66-4

1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Cat. No.: B11955169
CAS No.: 13140-66-4
M. Wt: 273.31 g/mol
InChI Key: NVMXWDIGHPOMQP-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-phenyl-2-thiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Nitrophenyl)-3-phenyl-2-thiourea can be synthesized through the reaction of 3-nitroaniline with phenyl isothiocyanate. The reaction typically occurs in a solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

[ \text{3-Nitroaniline} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} ]

The reaction is usually carried out at elevated temperatures (around 70-80°C) for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-3-phenyl-2-thiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 1-(3-Aminophenyl)-3-phenyl-2-thiourea.

    Reduction: Formation of sulfonyl derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and thiourea moiety play crucial roles in these interactions, contributing to the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-3-phenyl-2-thiourea: Similar structure with the nitro group in the para position.

    1-(3-Nitrophenyl)-3-(4-methylphenyl)-2-thiourea: Similar structure with a methyl group on the phenyl ring.

    1-(3-Nitrophenyl)-3-phenyl-2-thiourea derivatives: Various derivatives with different substituents on the aromatic rings.

Uniqueness

This compound is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The combination of the nitrophenyl and phenyl groups with the thiourea moiety provides a distinct set of properties that can be leveraged for various applications.

Properties

CAS No.

13140-66-4

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

1-(3-nitrophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H11N3O2S/c17-16(18)12-8-4-7-11(9-12)15-13(19)14-10-5-2-1-3-6-10/h1-9H,(H2,14,15,19)

InChI Key

NVMXWDIGHPOMQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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